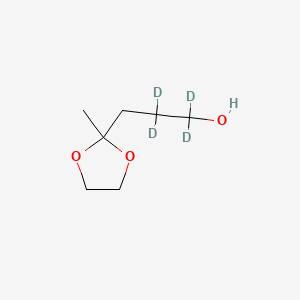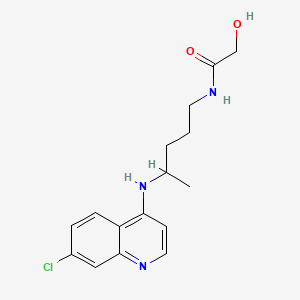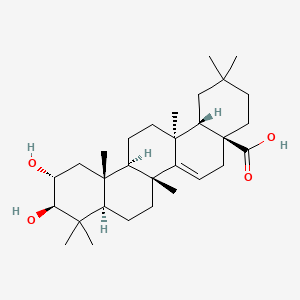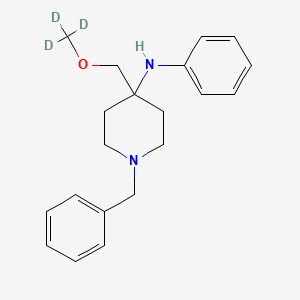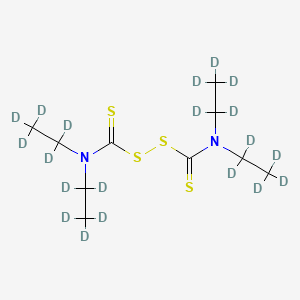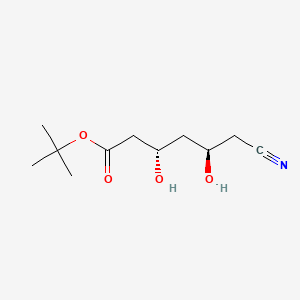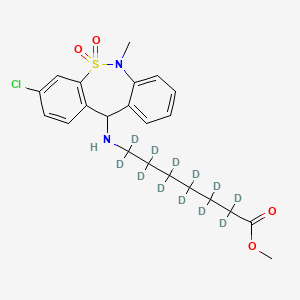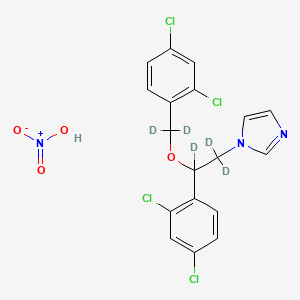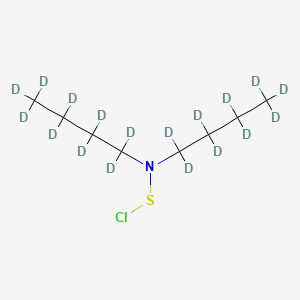![molecular formula C12H18N2O3 B565087 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 CAS No. 1216997-10-2](/img/structure/B565087.png)
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4
概述
描述
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (DNE-d4) is a synthetic molecule used in scientific research applications. It is a derivative of the diethyl amine molecule, and its structure consists of a nitrophenoxy group attached to a diethyl amine. DNE-d4 is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
科学研究应用
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is used as a research tool in a variety of scientific applications. It has been used in the study of enzyme kinetics, as a substrate for the enzyme monoamine oxidase, and as a probe for the study of the structure and function of G-protein coupled receptors. It has also been used in the study of the metabolism of drugs and in the development of new drug molecules.
作用机制
The mechanism of action of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is not fully understood. It is known that the nitrophenoxy group binds to the active site of enzymes, allowing them to catalyze the reaction of the diethyl amine. It is also believed that the deuterium atom may play a role in the binding of the molecule to the enzyme, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 are not yet fully understood. However, studies have shown that it can inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been shown to bind to G-protein coupled receptors, which are involved in the regulation of many physiological processes.
实验室实验的优点和局限性
The use of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in laboratory experiments provides several advantages. It is a stable molecule that is easy to synthesize and can be used in a variety of applications. It is also relatively cheap and can be stored for long periods of time. However, there are also some limitations to its use. It is a relatively large molecule, which can make it difficult to work with in some experiments. It is also not as soluble in water as some other molecules, which can limit its use in certain applications.
未来方向
The future of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 research is promising. Further studies are needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research is needed to explore its potential use in drug development, as well as its potential applications in other areas of scientific research. Finally, further studies are needed to examine the advantages and limitations of using Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in laboratory experiments.
属性
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAXUKBHFTHA-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


